N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide, also known by its IUPAC name, is a compound that has garnered interest in various scientific fields due to its potential applications. This compound is classified as an amide, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The specific structure of this compound suggests that it may possess unique biological and chemical properties that could be leveraged in pharmaceutical and material sciences.
This compound can be sourced from chemical databases such as PubChem, which provides detailed information about its molecular structure, properties, and potential applications. The classification of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide falls under organic compounds, specifically within the category of aromatic amides due to the presence of aromatic rings and the amide functional group.
The synthesis of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide can be achieved through several methods, typically involving multi-step organic reactions. The general approach includes:
The molecular formula of N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide is . Its structure consists of:
CC(C(=O)N)C(C1=CC=C(C=C1)CN)C2=CC=C(C=C2)OC
.N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide can participate in various chemical reactions typical for amides:
The mechanism by which N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide exerts its effects is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications in the phenyl or butanamide structures can significantly alter biological activity.
Experimental studies would provide precise data on solubility, stability, and reactivity under various conditions.
N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2